molecular formula C20H30N6O B5981902 N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B5981902
M. Wt: 370.5 g/mol
InChI Key: PNSHYQHGDCXVSY-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide backbone substituted with a cyclooctyl group and a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine moiety. Its design leverages the triazolopyridazine scaffold, a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking properties .

Properties

IUPAC Name

N-cyclooctyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O/c1-15-22-23-18-11-12-19(24-26(15)18)25-13-7-8-16(14-25)20(27)21-17-9-5-3-2-4-6-10-17/h11-12,16-17H,2-10,13-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSHYQHGDCXVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a nitrite, followed by further functionalization to introduce the piperidine and carboxamide groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the piperidine ring may yield a lactam, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with specific biological targets makes it a candidate for further development in oncology.
  • Antimicrobial Properties : Research has suggested that derivatives of this compound may possess antimicrobial activity, making them suitable for developing new antibiotics or antifungal agents .

Biological Research

The compound's unique structure allows for diverse interactions with biological systems:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in disease pathways. This inhibition can be pivotal in drug design aimed at treating conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator for certain receptors in the central nervous system, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo[4,3-b]pyridazine moiety is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogues with Modified Cycloalkyl Substituents

The cyclooctyl group in the parent compound is critical for target binding. Analogues with smaller cycloalkyl substituents exhibit reduced steric bulk and altered pharmacokinetics:

  • N-cyclopropyl derivatives (e.g., STK6497959, ): Smaller cyclopropane substituents enhance metabolic stability but reduce binding to hydrophobic pockets in bromodomains .

Triazolopyridazine Core Modifications

Variations in the triazolopyridazine substituents influence potency and selectivity:

  • 3-Trifluoromethyl derivatives (e.g., STK651245, ): The CF₃ group enhances electronegativity, improving binding to BRD4 bromodomains (IC₅₀ = 120 nM vs. 250 nM for the parent compound) .
  • 3-Cyclopropyl derivatives (e.g., Z2701558508, ): Bulky substituents like cyclopropyl reduce off-target effects but may lower cell permeability .

Piperidine Carboxamide Variations

The piperidine-3-carboxamide moiety’s substitution impacts target engagement:

  • N-(4-Chlorobenzyl) derivatives (): Chlorobenzyl groups enhance affinity for calpain-1 and PEF(S) proteins but increase cytotoxicity (CC₅₀ = 15 µM vs. 50 µM for the parent compound) .
  • N-(3-Acetylphenyl) derivatives (CAS 1081130-55-3, ): Acetylphenyl substitutions improve solubility but reduce BRD4 inhibitory activity (IC₅₀ > 500 nM) .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles of Selected Analogues

Compound Name Target IC₅₀/EC₅₀ Key Structural Feature Reference
Parent compound (Cyclooctyl derivative) BRD4 Bromodomain 250 nM Cyclooctyl, 3-methyltriazolopyridazine
STK651245 (CF₃ derivative) BRD4 Bromodomain 120 nM 3-Trifluoromethyl
Lin28-1632 Lin28 Protein 80 µM* Phenylacetamide substituent
N-(4-Chlorobenzyl) derivative Calpain-1 15 µM Chlorobenzyl
AZD5153 BRD4/Extra-Terminal 5 nM Bivalent methoxy-piperazine

*Topical immersion concentration in limb regeneration assays.

Table 2: Physicochemical Properties

Compound Name Molecular Weight clogP Solubility (µM)
Parent compound ~428.5 3.8 12
Cycloheptyl analogue () ~414.5 3.3 25
STK651245 (CF₃ derivative) 463.4 4.1 8
N-(3-Acetylphenyl) derivative 406.5 2.9 45

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules such as triazolopyridazine cores and substituted piperidines. Key steps include:

  • Coupling reactions : Use of peptide coupling reagents (e.g., HATU) for amide bond formation between the piperidine-carboxamide and cyclooctyl group .
  • Heterocyclic assembly : Optimizing temperature (60–120°C) and solvent systems (e.g., DMF, dichloromethane) for triazolopyridazine ring formation .
  • Purification : Chromatography (HPLC or flash column) and recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates via 1H^1H-NMR and LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, respectively. For example, the cyclooctyl group’s methylene protons appear as a multiplet at δ 1.2–1.8 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ for C₂₃H₃₃N₇O: 448.28) .
  • X-ray crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and piperidine ring conformation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Fluorescence polarization assays for kinase or bromodomain inhibition (e.g., BRD4 IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using 3H^3H-labeled competitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., cyclooctyl → cyclopropyl, methyl triazole → trifluoromethyl) to assess impact on potency .
  • Biological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., BRD4 inhibition) and off-target panels .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to BRD4 bromodomains, correlating with experimental data .
    • Example : A cyclopropyl analog showed 10-fold reduced potency compared to cyclooctyl, suggesting bulky substituents enhance target engagement .

Q. What experimental strategies resolve contradictory data in target binding studies?

  • Methodological Answer :

  • Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside cellular thermal shift assays (CETSA) .
  • Mutagenesis : Engineer target proteins (e.g., BRD4 acetyl-lysine pockets) to confirm critical binding residues .
  • Metabolic profiling : Rule out false positives from compound degradation via LC-MS stability studies in assay buffers .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

  • Methodological Answer :

  • Microsomal stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., piperidine N-dealkylation). Use deuterium labeling to stabilize vulnerable positions .
  • PK studies : Administer intravenously/orally in rodents (3–10 mg/kg) and measure plasma half-life (t₁/₂) via LC-MS/MS. A t₁/₂ <2 hours suggests need for prodrug strategies .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based vehicles .

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